molecular formula C19H18N2O4S B227425 N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

Cat. No. B227425
M. Wt: 370.4 g/mol
InChI Key: XHNQHQVDIJKIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide, also known as MTA, is a synthetic compound that belongs to the class of thiazolidinediones. It was first synthesized in 1995 by researchers at the University of Mississippi and has since been studied extensively for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide is not fully understood. However, it is believed to work by activating the peroxisome proliferator-activated receptor gamma (PPARγ) and inhibiting the nuclear factor-kappa B (NF-κB) pathway. PPARγ is a transcription factor that regulates glucose and lipid metabolism, while NF-κB is a transcription factor that regulates inflammation.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide inhibits cell proliferation, induces apoptosis, and reduces the levels of pro-inflammatory cytokines. In vivo studies have shown that N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide improves insulin sensitivity, reduces blood glucose levels, and inhibits tumor growth.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has several advantages for lab experiments, including its synthetic availability, low toxicity, and ease of use. However, N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide also has some limitations, including its limited solubility in water and its potential to degrade under certain conditions.

Future Directions

There are several future directions for N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide research, including:
1. Investigating the potential of N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide as a therapeutic agent for other diseases, such as Alzheimer's disease and cardiovascular disease.
2. Developing more efficient and scalable synthesis methods for N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide.
3. Exploring the structure-activity relationship of N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide and its analogs to optimize its therapeutic potential.
4. Investigating the potential of N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide as a drug combination therapy with other drugs.
5. Investigating the potential of N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide as a drug delivery agent for targeted drug delivery.
Conclusion:
N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide is a synthetic compound that has shown promising therapeutic potential for various diseases, including cancer, diabetes, and inflammation. Its mechanism of action is not fully understood, but it is believed to work by activating PPARγ and inhibiting the NF-κB pathway. N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has several advantages for lab experiments, including its synthetic availability, low toxicity, and ease of use. However, it also has some limitations, including its limited solubility in water and potential to degrade under certain conditions. There are several future directions for N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide research, including investigating its potential as a therapeutic agent for other diseases, developing more efficient synthesis methods, and exploring its structure-activity relationship.

Synthesis Methods

N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide can be synthesized by reacting 4-methoxyaniline with 2-methylphenylacetic acid in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with thiosemicarbazide to form the thiazolidinone ring, which is subsequently oxidized to form N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In diabetes research, N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has been shown to reduce the levels of pro-inflammatory cytokines.

properties

Product Name

N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C19H18N2O4S/c1-12-5-3-4-6-15(12)21-18(23)16(26-19(21)24)11-17(22)20-13-7-9-14(25-2)10-8-13/h3-10,16H,11H2,1-2H3,(H,20,22)

InChI Key

XHNQHQVDIJKIFR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C(SC2=O)CC(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(SC2=O)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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